molecular formula C14H13NO3 B3190759 2-(5-(Benzyloxy)pyridin-2-yl)acetic acid CAS No. 474019-94-8

2-(5-(Benzyloxy)pyridin-2-yl)acetic acid

Cat. No.: B3190759
CAS No.: 474019-94-8
M. Wt: 243.26 g/mol
InChI Key: MDLYGMLBJPNIPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-(Benzyloxy)pyridin-2-yl)acetic acid is an organic compound that features a benzyloxy group attached to a pyridine ring, which is further connected to an acetic acid moiety

Biochemical Analysis

Biochemical Properties

2-(5-(Benzyloxy)pyridin-2-yl)acetic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is crucial for managing diabetic complications . The compound’s interaction with aldose reductase is characterized by its ability to bind tightly to the active site, thereby inhibiting the enzyme’s activity. Additionally, this compound exhibits antioxidant properties, which further enhance its biochemical significance .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to suppress lipid peroxidation and scavenge free radicals, thereby protecting cells from oxidative stress . These actions contribute to the compound’s potential therapeutic applications in conditions characterized by oxidative damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of aldose reductase, inhibiting its activity and reducing the conversion of glucose to sorbitol in the polyol pathway . This inhibition helps in managing diabetic complications by preventing the accumulation of sorbitol, which can cause cellular damage. Additionally, the compound’s antioxidant properties are attributed to its ability to neutralize free radicals and reduce oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory and antioxidant properties over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits aldose reductase and exhibits antioxidant properties without causing significant adverse effects . At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization in therapeutic applications. Threshold effects and the compound’s safety profile in animal models are critical considerations for its potential use in humans.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the polyol pathway. By inhibiting aldose reductase, the compound reduces the conversion of glucose to sorbitol, thereby modulating metabolic flux and metabolite levels This inhibition helps in managing diabetic complications and reducing oxidative stress

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound’s ability to cross cell membranes and its accumulation in specific tissues are critical for its therapeutic efficacy . Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its use in clinical settings.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell These localization patterns influence the compound’s interactions with biomolecules and its overall efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Benzyloxy)pyridin-2-yl)acetic acid typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction where a benzyl alcohol reacts with a suitable leaving group on the pyridine ring.

    Acetic Acid Introduction: The acetic acid moiety is often introduced through a carboxylation reaction, where a precursor compound is treated with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Benzyloxy)pyridin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(5-(Benzyloxy)pyridin-2-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methoxypyridin-2-yl)acetic acid: Similar structure but with a methoxy group instead of a benzyloxy group.

    2-(5-Hydroxy-pyridin-2-yl)acetic acid: Contains a hydroxy group instead of a benzyloxy group.

Uniqueness

2-(5-(Benzyloxy)pyridin-2-yl)acetic acid is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(5-phenylmethoxypyridin-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-14(17)8-12-6-7-13(9-15-12)18-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLYGMLBJPNIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1.45 g (6.46 mmol) [5-(benzyloxy)-2-pyridinyl]acetonitrile (obtained in 6 steps from 6-methyl-3-pyridinol, see: W. M. Golebiewski and J. T. Wrobel, Bull. Pol. Acad. Sci., 1990, 38, 17) in MeOH (9 mL) was added 25% NaOH (3 mL). The reaction mixture was stirred at reflux for 48 h. After being cooled, most of the MeOH was removed in vacuo, water (10 mL) was added and the aqueous solution was washed with diethyl ether (2×10 mL) followed by acidification (pH ˜6.0). The mixture was extracted with EtOAc (3×20 mL), dried over MgSO4 and concentrated to give pale yellow crystals (1.4 g, 89%). MS (ESI) (M+H)+=244.
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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